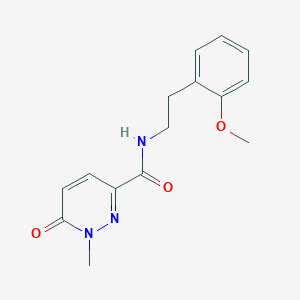
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazine derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 1038001-61-4
The structure features a dihydropyridazine ring with a methoxyphenethyl substituent, which contributes to its unique biological properties. The presence of the ketone group in the structure is significant for its biological interactions.
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and receptor functions. The exact mechanisms are still under investigation, but preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It is hypothesized that the compound could act on neurotransmitter receptors, influencing neurological processes.
Antitumor Activity
A study conducted on similar dihydropyridazine derivatives demonstrated promising antitumor effects. Although specific data on this compound is limited, related compounds have shown:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 50 | |
| Compound B | EGFR | 30 | |
| Compound C | Aurora-A Kinase | 25 |
These findings suggest that this compound may exhibit similar effects.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented. For example, some derivatives have shown inhibition of nitric oxide production in macrophages, indicating a potential for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have indicated that dihydropyridazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against glioblastoma cells .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the unique structural features enhance its interaction with target proteins involved in disease pathways .
-
Therapeutic Applications : Given its structural characteristics and preliminary biological activity data, this compound holds promise for development in several therapeutic areas including:
- Cancer treatment
- Neurological disorders
- Anti-inflammatory therapies
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-14(19)8-7-12(17-18)15(20)16-10-9-11-5-3-4-6-13(11)21-2/h3-8H,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUKSKDOBTHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













